![molecular formula C14H8Cl2N4OS B3481456 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B3481456.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide
Overview
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide, commonly known as DTT, is a synthetic compound that has gained significant interest in scientific research due to its unique chemical structure and potential biological activities. DTT is a thiazole-containing molecule that belongs to the class of pyrazinecarboxamides.
Mechanism of Action
The exact mechanism of action of DTT is not fully understood. However, it has been reported to act on various molecular targets such as enzymes, receptors, and ion channels. DTT has been shown to inhibit the activity of several enzymes such as topoisomerase II, which is involved in DNA replication and repair. It has also been reported to modulate the activity of several receptors such as GABA-A receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
DTT has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune system. DTT has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
DTT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a broad range of pharmacological activities, which makes it a versatile compound for studying various biological processes. However, DTT also has some limitations. It is a synthetic compound that may not accurately reflect the biological activities of natural compounds. It may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of DTT. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is to study its mechanism of action in more detail to identify its molecular targets and pathways. Additionally, the development of new derivatives of DTT with improved pharmacological properties can also be explored.
Conclusion:
In conclusion, DTT is a synthetic compound with a unique chemical structure and potential biological activities. It has been extensively studied for its pharmacological activities and has shown promising results in various experimental models. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
DTT has been extensively studied for its potential biological activities. It has been reported to exhibit a broad range of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities. DTT has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of several viruses such as HIV, hepatitis C, and dengue virus.
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4OS/c15-9-2-1-8(5-10(9)16)12-7-22-14(19-12)20-13(21)11-6-17-3-4-18-11/h1-7H,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAHAUSHYJNMFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=NC=CN=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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